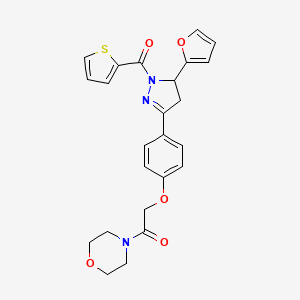

2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-morpholinoethanone

Description

2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-morpholinoethanone is a heterocyclic compound featuring a pyrazoline core substituted with furan, thiophene, phenoxy, and morpholino groups. The pyrazoline ring (4,5-dihydro-1H-pyrazole) is a five-membered heterocycle with two adjacent nitrogen atoms, known for its pharmacological relevance, including antitumor and antidepressant activities . This compound’s synthesis likely involves multi-step condensation reactions, similar to methods described for structurally related pyrazoline and thiazole derivatives (e.g., Claisen-Schmidt condensation followed by cyclization) .

Properties

IUPAC Name |

2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c28-23(26-9-12-30-13-10-26)16-32-18-7-5-17(6-8-18)19-15-20(21-3-1-11-31-21)27(25-19)24(29)22-4-2-14-33-22/h1-8,11,14,20H,9-10,12-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOWTMHULVIWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CO4)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-morpholinoethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 449.5 g/mol. The structure includes a furan ring, thiophene moiety, and a pyrazole scaffold, which are known for their diverse biological activities.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of furan and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown broad-spectrum activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 9 | 2.50 | Broad-spectrum antimicrobial |

| Compound 11b | 20 | Antimicrobial against E. coli |

2. Anticancer Activity

The pyrazole moiety in the compound has been associated with anticancer effects. In vitro studies demonstrated that related compounds exhibited cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. For example, one study reported IC50 values for similar compounds ranging from 193.93 to 371.36 µg/mL, indicating moderate to strong cytotoxic effects .

| Cell Line | IC50 (µg/mL) | Compound |

|---|---|---|

| A549 | 193.93 | Compound 7f |

| HT-29 | 238.14 | Compound 7b |

3. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In assays measuring hemolysis inhibition, certain derivatives showed high percentages of stabilization of red blood cell membranes, suggesting effective anti-inflammatory properties .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The presence of furan and thiophene rings may enhance antioxidant activity by scavenging free radicals.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase B, with IC50 values comparable to established antibiotics like ciprofloxacin .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Resistance : A recent investigation into the efficacy of benzofuran-pyrazole derivatives noted significant activity against resistant bacterial strains, supporting the need for new antimicrobial agents in clinical therapy .

- Cytotoxicity Evaluation : A detailed cytotoxicity assay revealed that compounds with similar structures exhibit varying degrees of cytotoxicity across different cancer cell lines, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

The target compound’s pyrazoline core differentiates it from thiazole-based analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) . While compounds 4 and 5 feature thiazole rings, the target molecule retains a pyrazoline scaffold, which may confer distinct conformational flexibility and electronic properties.

Pharmacological Potential

Pyrazoline derivatives are noted for antitumor and antidepressant activities . The morpholino group, commonly used in drug design for its hydrophilic properties, may enhance bioavailability compared to halogenated analogs like 4 and 5 .

Q & A

Q. What are the optimal synthetic routes for achieving high yield and purity of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or dioxane .

- Step 2: Introduction of the thiophene-2-carbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .

- Step 3: Etherification to attach the morpholinoethanone moiety using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .

Critical Parameters: - Temperature control (±2°C) during exothermic steps to avoid side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can structural inconsistencies in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

Methodological Answer:

- NMR Analysis: Compare experimental -/-NMR shifts with computational predictions (DFT/B3LYP/6-311++G(d,p)) to validate stereochemistry and substituent effects .

- IR Spectroscopy: Assign carbonyl stretches (1650–1750 cm) and heterocyclic ring vibrations using reference data for pyrazole, furan, and thiophene analogs .

- Cross-Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out impurities .

Advanced Research Questions

Q. What strategies mitigate contradictory biological activity data in in vitro vs. in vivo studies?

Methodological Answer:

- Metabolic Stability: Perform hepatic microsome assays (human/rat) to assess susceptibility to cytochrome P450 enzymes, which may explain reduced in vivo efficacy .

- Solubility Optimization: Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in animal models .

- Target Engagement: Validate binding affinity (SPR or ITC) against proposed targets (e.g., kinase enzymes) and correlate with cellular assays .

Q. How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to map interactions between the compound’s morpholino group and hydrophobic pockets of target proteins .

- QSAR Analysis: Derive predictive models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from analogs in ’s table .

- MD Simulations: Simulate binding stability over 100 ns to identify residues critical for selectivity .

Q. What experimental protocols address stability issues under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and heat (40–60°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .

- Stabilizers: Add antioxidants (e.g., BHT) or lyophilize for long-term storage if hydrolytic degradation is observed .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50_{50}50 values across different cell lines?

Methodological Answer:

- Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Off-Target Profiling: Screen against a panel of 50+ kinases/pharmacologically relevant targets to identify confounding interactions .

- Data Normalization: Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-laboratory variability .

Comparative Analysis

Q. How does the bioactivity of this compound compare to structurally similar pyrazole-thiophene hybrids?

Key Findings from Analogs ():

| Structural Feature | Bioactivity Trend | Mechanism Insights |

|---|---|---|

| Furan substitution | Enhanced anti-inflammatory | COX-2 inhibition via H-bonding with furan oxygen |

| Morpholino group | Improved solubility | Reduced LogP (2.1 vs. 3.8 in non-morpholino analogs) |

| Thiophene-2-carbonyl | Selective kinase inhibition | π-Stacking with ATP-binding pocket residues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.